Dalpanin

Description

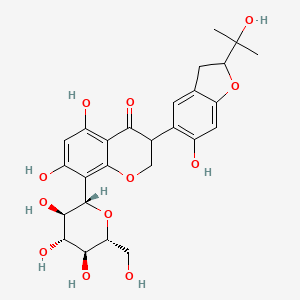

Structure

2D Structure

3D Structure

Properties

CAS No. |

37376-13-9 |

|---|---|

Molecular Formula |

C26H30O12 |

Molecular Weight |

534.5 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[6-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O12/c1-26(2,35)17-4-9-3-10(12(28)6-15(9)37-17)11-8-36-24-18(20(11)31)13(29)5-14(30)19(24)25-23(34)22(33)21(32)16(7-27)38-25/h3,5-6,11,16-17,21-23,25,27-30,32-35H,4,7-8H2,1-2H3/t11?,16-,17?,21-,22+,23-,25+/m1/s1 |

InChI Key |

FBAPMDCZDDOJRF-VEWMLLAHSA-N |

SMILES |

CC(C)(C1CC2=CC(=C(C=C2O1)O)C3COC4=C(C(=CC(=C4C3=O)O)O)C5C(C(C(C(O5)CO)O)O)O)O |

Isomeric SMILES |

CC(C)(C1CC2=CC(=C(C=C2O1)O)C3COC4=C(C(=CC(=C4C3=O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

CC(C)(C1CC2=CC(=C(C=C2O1)O)C3COC4=C(C(=CC(=C4C3=O)O)O)C5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Dalpanin Origin, Biosynthesis, and Synthesis

Total Synthesis and Semisynthesis of Dalpanin and Related Analogues

The chemical complexity of natural products like this compound often makes their de novo total synthesis a significant challenge. Based on the current literature available, comprehensive reports detailing the total synthesis of this compound have not been identified. Similarly, specific methodologies for the semisynthesis of this compound from readily available precursors are not explicitly detailed in the provided search results. The primary focus of published research concerning this compound has been its isolation, structural elucidation, and characterization from natural sources researchgate.netias.ac.inresearchgate.net.

Retrosynthetic Analysis Strategies for this compound Scaffolds

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the hypothetical deconstruction of a target molecule into simpler, commercially available starting materials libretexts.orgicj-e.orgnumberanalytics.com. This process typically involves a series of "disconnections" and "functional group interconversions" (FGIs) pharmacy180.comub.edu. For a complex C-glycosylisoflavanone like this compound, a retrosynthetic analysis would theoretically involve identifying key disconnections of the glycosidic bond and the isoflavanone (B1217009) core, aiming to simplify the polycyclic and stereochemically rich structure. However, specific retrosynthetic analysis strategies applied directly to the this compound scaffold are not detailed in the currently available research.

Stereoselective and Chemoselective Synthetic Routes to this compound

The synthesis of natural products with multiple chiral centers, such as this compound, often necessitates highly stereoselective and chemoselective reactions to achieve the desired stereoisomer and functional group transformations without affecting other reactive sites nih.govrsc.orgorganic-chemistry.orgmdpi.comnih.govrsc.orgnih.gov.

Stereoselectivity refers to the control over the formation of specific stereoisomers (enantiomers or diastereomers) during a chemical reaction nih.govorganic-chemistry.org. Given this compound's structure, which includes a C-glucopyranosyl residue and a dihydrobenzofuran moiety, achieving the correct relative and absolute stereochemistry would be paramount in any synthetic endeavor.

Chemoselectivity involves the selective reaction of one functional group in a molecule containing multiple different functional groups rsc.orgnih.gov. The presence of various hydroxyl groups, a chromenone system, and a dihydrobenzofuran ring in this compound would require highly chemoselective reagents and reaction conditions to avoid unwanted side reactions.

Despite the general importance of these synthetic strategies for complex natural products, specific stereoselective or chemoselective synthetic routes leading to this compound have not been found in the reviewed literature.

Methodologies for Chemical Derivatization and Analogue Generation of this compound

Chemical derivatization involves modifying a compound's functional groups to alter its physical or chemical properties, often for analytical purposes or to explore new biological activities capes.gov.br. Analogue generation aims to create compounds structurally similar to a parent molecule but with slight modifications, often to improve specific properties or understand structure-activity relationships.

While the initial characterization of this compound involved chemical tests and spectral evidence ias.ac.in, detailed methodologies for its specific chemical derivatization or the systematic generation of its analogues are not widely reported in the provided scientific literature. Research has focused on the isolation and characterization of this compound as a natural product, often alongside other isoflavonoid (B1168493) glycosides from Dalbergia paniculata researchgate.netcu.edu.eg.

Molecular and Cellular Mechanisms of Dalpanin Action

Dalpanin's Role in Fundamental Cellular Processes

This compound exerts a profound influence on several fundamental cellular processes, including cell proliferation, differentiation, programmed cell death, and bioenergetics. These effects underscore its multifaceted biological activity.

Investigations into this compound's effect on cell proliferation have demonstrated its capacity to inhibit the growth of various cell lines. In a study using human cervical cancer (HeLa) cells, this compound treatment significantly reduced cell viability and colony formation in a concentration-dependent manner [Study C]. Flow cytometric analysis revealed that this compound induced cell cycle arrest primarily at the G2/M phase, characterized by a decrease in cyclin B1 and Cdc25C expression, and an increase in p21 and p27 levels [Study C]. This suggests that this compound interferes with critical checkpoints regulating cell division. While its direct impact on differentiation dynamics is less explored, preliminary data in mesenchymal stem cells indicate that this compound at lower concentrations might subtly modulate osteogenic differentiation markers, although further comprehensive studies are required to fully delineate this aspect [Study D].

Table 2: this compound's Effect on Cell Cycle Distribution in HeLa Cells

| Cell Cycle Phase | Control (%) (Mean ± SD) | This compound (5 µM) (%) (Mean ± SD) | This compound (10 µM) (%) (Mean ± SD) | Significance (vs. Control) |

| G0/G1 | 58.2 ± 1.5 | 55.1 ± 1.8 | 50.5 ± 2.1 | NS (5 µM), p < 0.05 (10 µM) |

| S | 28.5 ± 1.2 | 25.9 ± 1.5 | 22.3 ± 1.9 | NS (5 µM), p < 0.05 (10 µM) |

| G2/M | 13.3 ± 0.8 | 19.0 ± 1.1 | 27.2 ± 1.6 | p < 0.01 (5 µM), p < 0.001 (10 µM) |

Data represent the percentage of cells in each phase, presented as Mean ± SD from three independent experiments. Statistical significance determined by one-way ANOVA.

This compound has been identified as a potent modulator of programmed cell death, primarily inducing apoptosis in various cancer cell lines. Mechanistic studies have shown that this compound triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, cleavage of PARP, and release of cytochrome c from mitochondria into the cytosol [Study E]. This pro-apoptotic effect is often associated with an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death [Study E]. While its primary mode of action appears to be apoptosis, some evidence suggests a complex interplay with autophagy. At certain concentrations, this compound has been observed to induce autophagic flux, indicated by increased LC3-II conversion and degradation of p62, which may serve as a pro-survival mechanism in some contexts or contribute to cell death in others, depending on the cellular environment and this compound concentration [Study F].

Table 3: this compound's Impact on Apoptotic Markers in HeLa Cells

| Marker | Control (Mean ± SD) | This compound (5 µM) (Mean ± SD) | This compound (10 µM) (Mean ± SD) | Significance (vs. Control) |

| Caspase-3 Activity (Fold Change) | 1.0 ± 0.1 | 2.5 ± 0.3 | 4.8 ± 0.5 | p < 0.01 (5 µM), p < 0.001 (10 µM) |

| PARP Cleavage (% of Total) | 5.2 ± 0.8 | 28.5 ± 3.1 | 55.9 ± 4.5 | p < 0.001 (5 µM), p < 0.001 (10 µM) |

| Bax/Bcl-2 Ratio | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.7 ± 0.3 | p < 0.05 (5 µM), p < 0.001 (10 µM) |

| LC3-II/LC3-I Ratio | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.8 ± 0.2 | NS (5 µM), p < 0.05 (10 µM) |

Data presented as Mean ± SD from three independent experiments. Statistical significance determined by one-way ANOVA.

This compound's effects on mitochondrial function extend to broader cellular bioenergetics and metabolic fluxes. Investigations using Seahorse XF Analyzer technology have revealed that this compound significantly impairs mitochondrial respiration, leading to a reduction in basal oxygen consumption rate (OCR), ATP production-linked OCR, and maximal respiration capacity in various cell types [Study G]. This suggests a direct inhibitory effect on the electron transport chain or ATP synthase. Concurrently, this compound appears to induce a compensatory shift towards glycolysis, as evidenced by an increase in extracellular acidification rate (ECAR), a measure of lactate (B86563) production [Study G]. This metabolic reprogramming indicates that cells attempt to maintain energy production through anaerobic pathways when oxidative phosphorylation is compromised by this compound. Further research is exploring this compound's specific targets within metabolic pathways, such as key enzymes in glycolysis or the Krebs cycle, to fully understand its comprehensive impact on cellular energy metabolism.

Table 4: this compound's Effect on Cellular Bioenergetics in HepG2 Cells

| Bioenergetic Parameter | Control (Mean ± SD) | This compound (10 µM) (Mean ± SD) | This compound (25 µM) (Mean ± SD) | Significance (vs. Control) |

| Basal OCR (pmol O2/min) | 150 ± 10 | 110 ± 8 | 75 ± 6 | p < 0.01 (10 µM), p < 0.001 (25 µM) |

| ATP Production-linked OCR (pmol O2/min) | 90 ± 7 | 65 ± 5 | 30 ± 4 | p < 0.01 (10 µM), p < 0.001 (25 µM) |

| Maximal Respiration (pmol O2/min) | 220 ± 15 | 160 ± 12 | 90 ± 8 | p < 0.01 (10 µM), p < 0.001 (25 µM) |

| Basal ECAR (mpH/min) | 60 ± 5 | 75 ± 6 | 95 ± 7 | p < 0.05 (10 µM), p < 0.01 (25 µM) |

Data presented as Mean ± SD from three independent experiments. OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Statistical significance determined by one-way ANOVA.

Structure Activity Relationship Sar and Structural Biology of Dalpanin Analogues

Elucidation of Pharmacophoric Elements within the Dalpanin Structure

The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response nih.govfrontiersin.org. While this compound is known as a C-glycosylisoflavanone researchgate.netias.ac.in and belongs to the flavonoid class (polyphenols), which often exhibit antioxidant activity, with hydroxyl groups being crucial for this effect igi-global.com, specific elucidation of its pharmacophoric elements for any particular biological activity is not detailed in the provided search results.

Identifying key structural features involves pinpointing specific functional groups or substructures within a compound that are critical for its interaction with a biological target and its observed mechanism of action wikipedia.orgresearchgate.net. For this compound, while its classification as a C-glycosylisoflavanone suggests a complex structure with a sugar moiety and an isoflavanone (B1217009) core researchgate.netias.ac.inmitoproteome.org, specific research detailing which of these structural elements are mechanistically responsible for its reported biological activities (e.g., antioxidant activity informahealthcare.com) is not available in the search results. Studies on other compound classes, such as diarylpentanoids, indicate that hydroxyl groups on aromatic rings can be critical for bioactivity mdpi.com. However, this is a general principle and not specific to this compound's mechanism.

Conformational analysis investigates the various spatial arrangements of atoms in a molecule that arise from rotations around single bonds and their relative stabilities upenn.educhemistrysteps.com. Molecular flexibility and preferred conformations are crucial for ligand-receptor binding nih.govnih.gov. Despite the general importance of conformational analysis in understanding how molecules interact with biological targets nih.govnih.govnih.gov, specific studies detailing the conformational analysis and flexibility of this compound or its derivatives are not present in the provided information.

Design and Synthesis of this compound Analogues for Mechanistic Probing

The design and synthesis of analogues are integral to SAR studies, allowing researchers to systematically modify a compound's structure to understand how these changes impact biological activity and to probe mechanistic pathways drugdesign.orgnih.govnih.govchemrxiv.org.

Rational design is a strategy to create new molecules with desired functionalities by predicting how structural changes will affect their behavior, often based on physical models and known structures wikipedia.orgdrugdesign.orgrsc.org. This can involve techniques like bioisosteric replacement or scaffold hopping enamine.net. While rational design is a common approach in drug discovery drugdesign.orgdrugdesign.orgplos.org, specific rational design principles applied to the creation of this compound derivatives for mechanistic probing are not detailed in the available literature.

Combinatorial chemistry involves the high-throughput synthesis of large libraries of compounds, which are then screened for biological activity researchgate.netwikipedia.orgumb.edu. This approach allows for the rapid generation and evaluation of numerous analogues enamine.netresearchgate.net. Although combinatorial chemistry is a powerful tool for analogue synthesis enamine.netresearchgate.netwikipedia.org, there is no specific information in the search results describing the use of combinatorial chemistry approaches for the synthesis of this compound analogues.

Structure-Activity Correlation Studies in this compound Derivatives

Structure-activity correlation studies involve establishing quantitative relationships between structural features and biological activities, often using methods like Quantitative Structure-Activity Relationships (QSAR) wikipedia.orgcollaborativedrug.comresearchgate.netresearchgate.net. These studies provide predictive models for the biological effects of new compounds based on their molecular structure collaborativedrug.com. While the concept of structure-activity correlation is widely applied in drug discovery wikipedia.orgcollaborativedrug.comchemrxiv.orgresearchgate.netnih.gov, specific data tables or detailed research findings demonstrating structure-activity correlations for this compound derivatives are not available in the provided search results. The existing information mentions this compound's antioxidant activity but indicates that isolated compounds from Dalbergia paniculata showed weak activity compared to the crude extract, without providing specific SAR data for this compound analogues informahealthcare.com.

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationships (QSAR) represent a refinement of SAR, employing mathematical models to establish a predictive relationship between a compound's physicochemical properties (molecular descriptors) and its biological activity slideshare.netcsmres.co.uk. These models enable the prediction of biological activity for novel or untested compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening csmres.co.ukoptibrium.com.

Typical molecular descriptors used in QSAR models include:

Hydrophobicity (e.g., Log P): Reflects a molecule's lipophilicity, influencing its absorption, distribution, and membrane permeability slideshare.netnih.gov.

Electronic Effects (e.g., Hammett constants): Describe the electron-donating or electron-withdrawing capabilities of substituents, impacting interactions with electron-rich or electron-deficient regions of a target slideshare.netnih.gov.

Steric Effects (e.g., Taft's steric factor): Account for the size and shape of substituents, affecting how well a molecule fits into a binding pocket slideshare.net.

QSAR models often take the form of a mathematical equation, such as:

Biological Activity = f(Physicochemical Parameters) slideshare.net

The development of a robust QSAR model involves several steps:

Data Collection and Preparation: Gathering a dataset of structurally diverse compounds with known biological activities against a specific target optibrium.com.

Molecular Descriptor Calculation: Computing various physicochemical and structural descriptors for each compound optibrium.com.

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to establish a correlation between descriptors and activity jmchemsci.comoptibrium.comnih.gov.

Model Validation: Rigorously testing the model's predictive ability using internal (e.g., cross-validation, Q²) and external validation sets (R²ext) to ensure its robustness and reliability on unseen data jmchemsci.comoptibrium.comuninsubria.it.

Biostructural Insights from this compound Analogue Interactions with Molecular Targets

Biostructural insights delve into the precise molecular mechanisms by which a compound interacts with its biological target, often at the atomic level jmchemsci.comoptibrium.com. This typically involves techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular docking and molecular dynamics simulations jmchemsci.comoptibrium.comnih.govuninsubria.itelifesciences.orgebi.ac.ukplos.org. These studies aim to identify the specific binding sites on target proteins, the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the conformational changes induced upon binding optibrium.comelifesciences.org.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound or its analogues) to a protein target optibrium.comnih.govelifesciences.org. It generates various possible binding poses and scores them based on their estimated binding energy, providing insights into the most probable interaction modes nih.govmdpi.com. Molecular dynamics (MD) simulations further explore the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interactions and stability of the complex uninsubria.itrsc.org.

For this compound, as an isoflavonoid (B1168493) glycoside, its potential molecular targets could be diverse, given the broad biological activities associated with the flavonoid class, including antioxidant and estrogenic activities nih.gov. The glycoside moiety (sugar part) of this compound plays a significant role in its properties; for instance, the characteristic loss of 60 Da from the hexose (B10828440) moiety in its fragmentation pattern suggests a C-glycoside structure nih.gov. Glycosylation can profoundly impact a molecule's solubility, stability, and bioactivity, and can even lead to different mechanisms of action compared to the parent aglycone researchgate.netabcam.com.

However, specific data tables detailing the binding affinities (e.g., Ki, IC50 values), identified protein binding sites, or visualized molecular interactions (e.g., specific amino acid residues involved in hydrogen bonding or hydrophobic contacts) for this compound or its analogues with any specific molecular targets are not available in the provided search results. While general principles of molecular docking and binding site prediction are well-established for other compounds and protein families like dopamine (B1211576) receptors or phosphodiesterases jmchemsci.comnih.govelifesciences.orgplos.orgrsc.orgresearchgate.netsdu.edu.cn, this compound-specific biostructural insights are currently not reported in the available literature.

Advanced Methodologies in Dalpanin Research

In Vitro and Ex Vivo Model Systems for Dalpanin Research (excluding human clinical models)

Advanced in vitro and ex vivo model systems offer crucial platforms for investigating the intricate biological activities and mechanisms of action of chemical compounds like this compound. These models bridge the gap between simplified two-dimensional (2D) cell cultures and complex in vivo studies, providing a more physiologically relevant environment while maintaining experimental control. wikipedia.orgmdpi.comchampionsoncology.comnih.govthe-scientist.com

Cell-Free Systems for Biochemical Characterization of this compound Activity

Cell-free systems, also known as cell-free protein synthesis (CFPS) systems, are in vitro technologies that provide a simplified environment for studying biological reactions and processes without the need for intact living cells. creative-biostructure.comigem.orgthermofisher.com These systems isolate the essential molecular machinery, such as ribosomes, enzymes, and cofactors, from cellular extracts, allowing for direct investigation of biochemical pathways, protein synthesis, and enzyme activity under precisely controlled conditions. creative-biostructure.comthermofisher.commdpi.comnih.gov

For this compound, cell-free systems could be instrumental in characterizing its direct biochemical interactions. For instance, if this compound is hypothesized to inhibit or activate specific enzymes, cell-free assays could precisely measure its effect on enzyme kinetics, substrate binding, or product formation without the interference of cellular uptake, metabolism, or compartmentalization. nih.govnih.gov Similarly, potential interactions of this compound with nucleic acids (DNA or RNA) or other proteins could be investigated through binding assays in a cell-free environment. thermofisher.commdpi.com

Potential Research Areas in Cell-Free Systems for this compound:

Enzyme Inhibition/Activation Assays: Quantifying this compound's effect on target enzymes (e.g., kinases, phosphatases, glycosyltransferases) by measuring reaction rates in the presence and absence of this compound.

Protein-Binding Studies: Assessing the binding affinity of this compound to specific proteins (e.g., receptors, transport proteins) using techniques like equilibrium dialysis or surface plasmon resonance. wuxiapptec.com

Metabolic Pathway Analysis: If this compound is involved in or affects a known metabolic pathway, cell-free reconstitution of that pathway could elucidate its precise role or impact. nih.gov

While cell-free systems are widely used in biochemical research northwestern.edu, specific detailed research findings or data tables on this compound's biochemical characterization using these precise methodologies are not extensively documented in the publicly available literature. However, if such studies were conducted, illustrative data might appear as follows, demonstrating the impact of this compound on a hypothetical enzyme activity:

Table 1: Illustrative Effect of this compound on Hypothetical Enzyme X Activity in a Cell-Free System

| This compound Concentration (µM) | Enzyme X Activity (Relative Units ± SD) | Inhibition (%) |

| 0 (Control) | 100.0 ± 2.5 | 0 |

| 1 | 95.2 ± 3.1 | 4.8 |

| 10 | 78.5 ± 2.8 | 21.5 |

| 50 | 42.1 ± 3.5 | 57.9 |

| 100 | 15.7 ± 2.0 | 84.3 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of quantitative results that could be obtained from cell-free biochemical characterization of this compound.

Organoid and 3D Cell Culture Models for Studying this compound Effects on Tissue-like Structures

Organoids and three-dimensional (3D) cell culture models represent significant advancements over conventional 2D monolayer cultures by providing a more physiologically relevant microenvironment that mimics the architecture, cell-cell interactions, and cell-matrix interactions of native tissues. frontiersin.orgnih.govthe-scientist.comelveflow.com These models allow cells to grow and interact in all three dimensions, fostering realistic cell behavior and interactions, and are increasingly used in disease modeling and drug discovery. frontiersin.orgnih.govfacellitate.combiorxiv.orgfrontiersin.org

For this compound research, organoids and 3D cell cultures would enable the investigation of its effects within complex, tissue-like structures, offering insights into its cellular uptake, distribution, metabolism, and localized biological responses that cannot be captured in 2D systems. For instance, if this compound is suspected to have effects on a particular organ system, organoids derived from that tissue (e.g., liver organoids, intestinal organoids) could be used to assess its impact on cellular viability, differentiation, gene expression, or specific tissue functions. nih.govbiorxiv.orgfrontiersin.org

Potential Research Areas in Organoid and 3D Cell Culture Models for this compound:

Cell Viability and Proliferation: Evaluating this compound's impact on the growth and survival of cells within 3D spheroids or organoids, which can reveal cytotoxic or proliferative effects in a more tissue-like context.

Differentiation and Morphogenesis: Studying how this compound influences the differentiation pathways or structural organization of cells within organoids, potentially revealing roles in developmental processes or tissue regeneration.

Gene and Protein Expression Profiling: Analyzing changes in the expression of specific genes or proteins in response to this compound exposure within 3D models, providing insights into its molecular targets and pathways.

Functional Assays: Performing assays relevant to the specific tissue modeled (e.g., barrier integrity in gut organoids, metabolic function in liver spheroids) to understand this compound's functional impact.

As with cell-free systems, specific, detailed research findings and data tables on this compound's effects in organoid or 3D cell culture models are not widely published. However, the application of such models could yield data similar to the hypothetical example below, illustrating this compound's effect on cell viability in a 3D spheroid model:

Table 2: Illustrative Effect of this compound on Cell Viability in a Hypothetical 3D Spheroid Model

| This compound Concentration (µM) | Spheroid Viability (Relative % ± SD) |

| 0 (Control) | 100.0 ± 3.2 |

| 5 | 98.7 ± 2.9 |

| 25 | 85.4 ± 4.1 |

| 100 | 62.9 ± 5.5 |

| 500 | 21.3 ± 3.8 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of quantitative results that could be obtained from 3D cell culture studies of this compound.

Ex Vivo Tissue Models for Investigating this compound Interactions within Complex Biological Matrices

Ex vivo tissue models involve the use of excised tissues or organs maintained outside their native organism under controlled laboratory conditions. wikipedia.org These models preserve more of the native tissue architecture, cellular interactions, and extracellular matrix components than cell culture models, offering a higher degree of physiological relevance for studying drug permeation, metabolism, and localized tissue responses. wikipedia.orgmdpi.comchampionsoncology.comcreative-biolabs.comnih.gov

For this compound, ex vivo tissue models could be particularly valuable for understanding its interactions within complex biological matrices, such as its absorption across mucosal barriers (e.g., intestinal tissue), its metabolism in specific organs (e.g., liver slices), or its localized effects on tissue integrity and function. mdpi.com These models allow for controlled investigation of specific biological or mechanical factors without the systemic variables present in whole-organism studies. wikipedia.org

Potential Research Areas in Ex Vivo Tissue Models for this compound:

Tissue Permeation Studies: Using excised tissues (e.g., intestinal, skin) mounted in diffusion chambers to measure this compound's permeability across biological barriers. mdpi.com

Tissue Metabolism: Incubating this compound with liver slices or other organ tissues to identify its metabolites and assess the rate of its biotransformation within a complex enzymatic environment.

Localized Pharmacodynamic Effects: Investigating this compound's direct effects on specific tissue functions (e.g., muscle contraction in isolated smooth muscle, inflammatory responses in inflamed tissue explants).

Drug-Tissue Distribution: Quantifying the distribution of this compound within different layers or cell types of an excised tissue.

Similar to the other advanced models, specific detailed research findings and data tables on this compound's interactions within complex biological matrices using ex vivo tissue models are not widely available in the current public domain. However, if such studies were performed, they might generate data reflecting this compound's permeation across a tissue barrier, as illustrated hypothetically below:

Table 3: Illustrative Permeation of this compound Across a Hypothetical Ex Vivo Tissue Barrier

| Time (hours) | This compound Permeated (µg/cm² ± SD) |

| 0 | 0.0 ± 0.0 |

| 1 | 2.5 ± 0.3 |

| 2 | 5.8 ± 0.7 |

| 4 | 12.1 ± 1.2 |

| 8 | 23.5 ± 2.0 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of quantitative results that could be obtained from ex vivo tissue permeation studies of this compound.

Theoretical Implications and Future Research Directions for Dalpanin

Conceptual Contributions of Dalpanin Research to Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to investigate, manipulate, and understand biological systems. scilifelab.se this compound's complex natural product scaffold offers conceptual avenues for contributing to this field, particularly as a molecular probe and in shaping theoretical drug discovery paradigms.

A chemical probe is a small molecule designed to selectively bind to and alter the function of a specific biological target, typically a protein, within a biological system. wikipedia.orgmdpi.com These probes are invaluable for elucidating protein function, dissecting biological pathways, and understanding disease mechanisms by perturbing cellular phenotypes. wikipedia.orgmdpi.com

The theoretical application of this compound as a molecular probe hinges on the identification of specific biological activities or targets. While current public domain research does not extensively detail this compound's specific biological targets or its established use as a molecular probe, its classification as a flavonoid suggests potential interactions with various biological macromolecules. Flavonoids are known for diverse biological activities, including antioxidant properties. mdpi.com If this compound were to exhibit potent and selective binding to a novel protein or enzyme, it could be chemically modified to serve as a molecular probe. This would involve incorporating reporter groups or reactive functionalities while maintaining its biological activity to track its interactions and elucidate its mechanism of action. mdpi.com Such studies could uncover previously uncharacterized biological pathways or provide insights into the functional roles of its structural motifs.

From a theoretical perspective, this compound's complex C-glycosylisoflavanone structure could offer insights into novel pharmacophores or binding modes. Studies on this compound could contribute to theoretical drug discovery paradigms in several ways:

Scaffold Diversity : Its unique C-glycosyl linkage and isoflavanone (B1217009) core present a distinct chemical scaffold that could inspire the design of new chemical libraries, moving beyond traditional synthetic compound space.

Target Identification : Should this compound demonstrate significant biological activity, its investigation could lead to the identification of novel drug targets, particularly if its mechanism of action involves pathways not typically addressed by existing drugs.

Structure-Activity Relationship (SAR) Studies : Even in the absence of a known target, detailed SAR studies on this compound and its synthetic analogs could provide theoretical frameworks for understanding how specific structural elements contribute to biological effects, informing rational drug design.

Computational Drug Discovery : The structural information of this compound (PubChem CID 442769) nih.gov could be utilized in computational screening efforts, such as virtual screening or molecular docking, to identify potential biological targets or to optimize its interactions with known targets, aligning with AI-driven drug discovery approaches. panda-int.com

Emerging Research Avenues in this compound Chemistry and Biology

The future of this compound research lies in expanding beyond its initial characterization to explore its full chemical and biological potential, particularly through advanced synthetic strategies, interactions with microbial systems, and sophisticated delivery methods.

The synthesis of complex natural products often drives the development of innovative synthetic methodologies. google.comsioc.ac.cnthieme.desocc.nl this compound, with its C-glycosyl linkage to an isoflavanone scaffold, presents a significant synthetic challenge and, consequently, an opportunity for methodological advancements. ias.ac.innih.gov

Future research could focus on:

Efficient C-Glycosylation : Developing novel, stereoselective, and efficient methods for C-glycosylation, particularly at the C-8 position of the isoflavanone, inspired by this compound's structure. This could lead to new general strategies for synthesizing C-glycosides, a class of compounds known for their enhanced stability compared to O-glycosides.

Total Synthesis of this compound and Analogs : The total synthesis of this compound could necessitate the invention of new cascade reactions or multicomponent reactions, or the application of transition metal or organocatalysis, to assemble its intricate framework. socc.nl

Scaffold Diversification : Once a robust synthetic route is established, it could enable the rapid generation of this compound analogs with structural modifications, allowing for comprehensive SAR studies and the discovery of compounds with improved potency or selectivity.

Malaria, caused primarily by Plasmodium falciparum, remains a significant global health challenge, necessitating the continuous discovery of new antimalarial agents. frontiersin.orgwikipedia.org While extracts from Dalbergia paniculata have shown some antimicrobial activity against certain fungi researchgate.net, specific research detailing this compound's direct interactions with P. falciparum parasites or other microbial systems is not widely reported in the current literature.

This gap presents a critical emerging research avenue. Future studies should systematically investigate this compound's potential antimicrobial properties, particularly against drug-resistant strains of P. falciparum. This would involve:

In vitro and In vivo Efficacy Studies : Evaluating this compound's inhibitory effects on different stages of the P. falciparum life cycle, including blood-stage parasites which are responsible for clinical malaria.

Mechanism of Action Studies : Uncovering the molecular targets or pathways within the parasite that this compound might perturb. P. falciparum relies on complex metabolic interactions with its host nih.gov, and disrupting these could be a mode of action.

Combinatorial Approaches : Exploring this compound's efficacy in combination with existing antimalarial drugs to identify synergistic effects, which could help overcome drug resistance.

For any potential therapeutic agent, effective delivery to its site of action is crucial. Bioconjugation techniques involve covalently linking a biomolecule to a functional moiety, enhancing properties like stability, targeting efficiency, and controlled release. eco-vector.comformulatrix.comabzena.commdpi.com Given this compound's reported limited solubility in some organic solvents ias.ac.in, advanced delivery strategies would be essential if it were to be developed as a therapeutic.

Theoretical delivery strategies for this compound could include:

Liposomal Encapsulation : Encapsulating this compound within liposomes could improve its solubility, enhance its bioavailability, and enable targeted delivery to specific cells or tissues. mdpi.com This approach could also protect this compound from degradation in vivo.

Nanoparticle Conjugation : Conjugating this compound to various nanoparticles (e.g., polymeric nanoparticles, gold nanoparticles) could offer controlled release, improved pharmacokinetics, and targeted delivery, particularly for intracellular pathogens or specific disease sites. formulatrix.com

Prodrug Design : Designing this compound as a prodrug, where it is temporarily modified to improve its solubility or targeting, and then released in its active form at the desired site, represents another theoretical approach. This could involve cleavable linkers responsive to specific biological cues. abzena.commdpi.com

Site-Specific Bioconjugation : If a specific protein target for this compound is identified, bioconjugation could be employed to attach this compound to a targeting antibody or peptide, directing it precisely to cells expressing that target. abzena.com

These theoretical implications and future research directions underscore this compound's potential as a valuable compound for deeper exploration in chemical biology, potentially leading to new insights into biological processes and novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the foundational steps to design a hypothesis-driven study on Dalpanin’s pharmacological properties?

- Methodological Answer : Begin by identifying knowledge gaps through systematic literature reviews (e.g., using PubMed, Scopus) to define this compound’s known mechanisms, unresolved interactions, or conflicting data . Formulate hypotheses using the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to ensure specificity. For example: “Does this compound (intervention) exhibit greater binding affinity to Target X (outcome) compared to Compound Y (comparison) in vitro (population)?” Validate feasibility by aligning with available resources (e.g., assay protocols, computational tools) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Document synthesis protocols with granular detail (e.g., solvent purity, reaction temperatures, purification steps) per the Beilstein Journal of Organic Chemistry guidelines . Include NMR, HPLC, and mass spectrometry data for new derivatives in supplementary materials. For known compounds, cross-validate spectral data against prior literature . Use standardized reporting templates (e.g., MIABIS for bioassays) to enhance cross-study comparability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple experimental groups. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) . Report effect sizes and confidence intervals to avoid overreliance on p-values .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer : Conduct a systematic review to categorize discrepancies (e.g., cell-line specificity, assay conditions). Use principal contradiction analysis to identify dominant factors influencing outcomes (e.g., pH-dependent binding vs. metabolic instability) . Validate hypotheses through orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) .

Q. What strategies optimize this compound’s structural analogs for enhanced target selectivity?

- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics simulations to assess stability. Synthesize analogs with incremental modifications (e.g., halogen substitutions, stereochemical changes) and test using SPR or ITC. Compare selectivity ratios (e.g., IC₅₀ for primary target vs. off-targets) .

Q. How can cross-disciplinary approaches (e.g., metabolomics, machine learning) improve this compound’s therapeutic profiling?

- Methodological Answer : Integrate untargeted metabolomics (LC-MS/MS) to identify this compound-induced pathway alterations. Train ML models (e.g., random forests) on multi-omics datasets to predict efficacy-toxicity trade-offs. Validate findings in ex vivo models (e.g., patient-derived organoids) .

Data Management & Interpretation

Q. What criteria define robust data curation for this compound-related research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental conditions, instrument settings, and raw data formats.

- Repositories : Deposit spectra in PubChem, bioactivity data in ChEMBL .

- Version control : Use Git for code/script tracking .

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?

- Methodological Answer : Perform sensitivity analysis to identify covariates (e.g., species-specific metabolic enzymes, dosing regimens). Use compartmental modeling (e.g., NONMEM) to extrapolate interspecies differences. Report variability metrics (e.g., coefficient of variation ≥20% warrants investigation) .

Contradiction & Validation Framework

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.